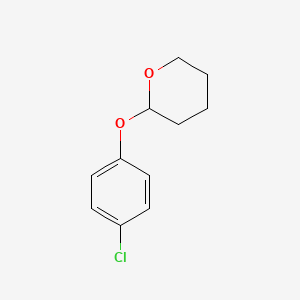

2-(4-Chlorophenoxy)tetrahydro-2h-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPOJJUDDURGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran

Topic: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran Chemical Structure Content Type: Technical Monograph & Experimental Guide Audience: Research Scientists, Medicinal Chemists, Process Engineers

Strategies for Phenolic Protection, Stability Profiling, and Synthetic Utility

Executive Summary

The compound This compound represents a critical intermediate in organic synthesis, specifically serving as a masked derivative of 4-chlorophenol. This molecule utilizes the tetrahydropyranyl (THP) acetal moiety to protect the phenolic hydroxyl group.

In drug discovery and agrochemical synthesis, this protection strategy is vital. It renders the acidic phenol (pKa ~9.4) inert to basic reagents (e.g., Grignard reagents, metal hydrides, alkylating agents) while retaining the ability to be cleaved quantitatively under mild acidic conditions. This guide details the physicochemical properties, synthesis logic, and deprotection protocols required for high-fidelity application of this protecting group.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 2-(4-chlorophenoxy)oxane |

| Common Name | THP-protected 4-chlorophenol |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Physical State | Viscous oil or low-melting solid (mp ~30–35 °C)* |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Chirality | The C2 position of the pyran ring is a stereocenter. Product is typically a racemate. |

*Note: While the 4-bromo analogue is a solid (mp 56–58 °C), the chloro derivative often presents as an oil that may crystallize upon standing at low temperatures.

Synthetic Methodology: The Protection Step

Mechanistic Logic

The formation of the THP ether is an electrophilic addition reaction. The reaction is driven by the protonation of the enol ether (3,4-dihydro-2H-pyran, DHP), creating a resonance-stabilized oxocarbenium ion. The 4-chlorophenol, acting as a nucleophile, attacks this electrophilic center.

Critical Consideration: The 4-chloro substituent is electron-withdrawing (inductive effect), making the phenolic oxygen less nucleophilic than in unsubstituted phenol. Consequently, this reaction may require slightly longer reaction times or stronger acid catalysis compared to electron-rich phenols.

Reaction Pathway Visualization

Figure 1: Acid-catalyzed addition mechanism for THP protection.

Experimental Protocol: Protection

Reagents: 4-Chlorophenol (1.0 equiv), 3,4-Dihydro-2H-pyran (1.5 equiv), p-Toluenesulfonic acid (p-TSA, 0.05 equiv). Solvent: Dichloromethane (DCM) or neat.

-

Dissolution: Dissolve 4-chlorophenol (12.8 g, 100 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).

-

Catalyst Addition: Add p-TSA monohydrate (0.95 g, 5 mmol) at 0 °C.

-

Addition of DHP: Add DHP (12.6 g, 150 mmol) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.7).

-

Quench (Critical): Add saturated aqueous NaHCO₃ (50 mL). Expert Note: Failure to neutralize the acid prior to concentration can lead to reversal of the reaction (deprotection) due to trace acidity and heat.

-

Workup: Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Structural Characterization (NMR Analysis)[9][11]

Correct interpretation of the NMR spectrum is essential to verify the acetal linkage and the integrity of the aromatic ring.

| Signal | Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.20 – 7.25 | Doublet (d) | 2H | Aromatic protons ortho to Cl |

| Ar-H | 6.95 – 7.00 | Doublet (d) | 2H | Aromatic protons ortho to O-THP |

| O-CH-O | 5.35 – 5.45 | Triplet (t) | 1H | Anomeric proton (C2 of Pyran) |

| O-CH₂ | 3.85 – 3.95 | Multiplet (m) | 1H | C6 equatorial proton of Pyran |

| O-CH₂ | 3.55 – 3.65 | Multiplet (m) | 1H | C6 axial proton of Pyran |

| CH₂ | 1.50 – 2.00 | Multiplets | 6H | C3, C4, C5 protons of Pyran |

Diagnostic Feature: The presence of the anomeric proton at ~5.4 ppm is the definitive confirmation of successful protection. The aromatic region will show a classic AA'BB' pattern due to the para-substitution.

Stability & Deprotection Strategies

The utility of this molecule lies in its orthogonality . It survives basic conditions but collapses under acidic conditions.

Stability Profile

-

Bases: Stable (NaOH, KOH, NaH, LiHMDS).

-

Nucleophiles: Stable (Grignard reagents, Alkyllithiums).

-

Reductants: Stable (LiAlH₄, NaBH₄).

-

Oxidants: Generally stable, though strong oxidants may attack the ether.

-

Acids: Unstable (HCl, H₂SO₄, TFA, AcOH).

Deprotection Logic

To regenerate the 4-chlorophenol, acid-catalyzed hydrolysis is required. The choice of acid depends on the sensitivity of other functional groups in the molecule.

Figure 2: Decision matrix for deprotection conditions.

Experimental Protocol: Deprotection (Mild)

Reagent: Pyridinium p-toluenesulfonate (PPTS). Solvent: Ethanol or Methanol.

-

Dissolve the THP ether (10 mmol) in Ethanol (30 mL).

-

Add PPTS (0.5 mmol, 5 mol%).

-

Heat to 55 °C for 2–4 hours.

-

Concentrate solvent, dilute with water, and extract with EtOAc.[1]

-

The 4-chlorophenol is recovered quantitatively.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and protocols).

-

PubChem. 2-(4-chlorobutoxy)tetrahydro-2H-pyran (Analogue Reference). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). (Mechanisms and catalyst variations). Available at: [Link]

Sources

2-(4-Chlorophenoxy)tetrahydro-2H-pyran CAS number search

Technical Whitepaper: Characterization, Synthesis, and Verification of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran

Executive Summary

This guide provides a comprehensive technical analysis of This compound (CAS: 20443-90-7). This compound serves as a critical protected intermediate in organic synthesis, specifically representing the tetrahydropyranyl (THP) ether of 4-chlorophenol. Its primary utility lies in masking the phenolic hydroxyl group to withstand basic or nucleophilic conditions (e.g., Grignard formation, lithiation) before controlled acidic deprotection.

This document details the identification strategy, synthesis mechanism, experimental protocols, and characterization data required for high-integrity research applications.

Identification & CAS Verification Strategy

The specific nature of "CAS Number Search" requests often stems from the confusion between structural isomers. For this compound, rigorous verification is required to distinguish it from alkyl-chain isomers (e.g., 2-(2-chloroethoxy)tetrahydro-2H-pyran).

Validated Identity Data

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 20443-90-7 |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| SMILES | Clc1ccc(OC2CCCCO2)cc1 |

| InChI Key | BATPOJJUDDURGW-UHFFFAOYSA-N |

| Structure Type | Acetal (THP Ether) |

Isomer differentiation (Search Logic)

When searching databases (SciFinder, Reaxys, PubChem), researchers must filter by substructure rather than formula alone, as C₁₁H₁₃ClO₂ has multiple isomers.

-

Target Compound (CAS 20443-90-7): Phenolic ether (Aromatic ring directly attached to Oxygen).

-

Common False Positive: Alkyl ethers where the chlorine is on an aliphatic chain attached to the pyran ring.

Chemical Profile & Properties

Note: Experimental physical data for the specific chloro-derivative is scarce in open literature. Data below extrapolates from the well-characterized bromo-analog (CAS 36603-49-3) and standard THP-ether trends.

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (Est. MP: 40–60 °C)* |

| Boiling Point | Predicted ~315 °C (760 mmHg); ~140–150 °C (reduced pressure) |

| Solubility | Soluble in DCM, THF, EtOAc, Diethyl Ether; Insoluble in Water |

| Stability | Stable to Base (NaOH, KOH), Grignard reagents, NaH, LiAlH₄ |

| Reactivity | Labile to aqueous acid (pH < 4) and Lewis acids |

*The bromo-analog melts at 56–58 °C. The chloro-analog typically exhibits a slightly lower melting point due to lower polarizability.

Synthesis & Mechanism

The synthesis involves the acid-catalyzed electrophilic addition of 4-chlorophenol to 3,4-dihydro-2H-pyran (DHP). This is an atom-economic reaction with no byproducts other than the catalyst residue.

Reaction Pathway Visualization

Figure 1: Acid-catalyzed addition mechanism. The reaction proceeds via a resonance-stabilized oxocarbenium ion intermediate.[1]

Experimental Protocol (SOP)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents

-

4-Chlorophenol: 1.28 g (10.0 mmol)

-

3,4-Dihydro-2H-pyran (DHP): 1.26 g (1.37 mL, 15.0 mmol, 1.5 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (p-TsOH) (0.01 equiv). Note: PPTS is milder and preferred for acid-sensitive substrates, but p-TsOH is faster for simple phenols.

-

Solvent: Dichloromethane (DCM), anhydrous (20 mL).

Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add 4-chlorophenol (10 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

-

Addition: Add DHP (15 mmol) via syringe.

-

Catalysis: Add the acid catalyst (PPTS or p-TsOH) in one portion.

-

Reaction: Stir at Room Temperature (20–25 °C).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot (lower Rf) should disappear, replaced by the less polar product spot (higher Rf). Reaction time is typically 2–4 hours.

-

-

Quench: Once complete, add saturated aqueous NaHCO₃ (10 mL) to neutralize the catalyst. Stir vigorously for 10 minutes.

-

Workup:

-

Separate layers.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine organic layers and wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

-

Purification: The crude oil is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography (Silica Gel, 0% -> 10% EtOAc in Hexanes).

Characterization (Diagnostic Data)

Since specific spectral data for CAS 20443-90-7 is often behind paywalls, the following diagnostic signals are derived from structural principles and analogous THP-aryl ethers.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Anomeric Proton (H-2 of THP): A characteristic triplet or doublet of doublets at δ 5.30 – 5.50 ppm . This is the most distinct signal, shifted downfield by two oxygen atoms.

-

Aromatic Protons: Two doublets (AA'BB' system) centered around δ 6.90 – 7.30 ppm .

-

Protons ortho to ether: ~6.95 ppm.

-

Protons ortho to chlorine: ~7.25 ppm.

-

-

THP Ring Protons (H-6): Multiplet at δ 3.50 – 3.90 ppm (adjacent to oxygen).

-

THP Ring Protons (H-3, H-4, H-5): Series of multiplets between δ 1.50 – 2.10 ppm .

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Anomeric Carbon: δ 96.0 – 98.0 ppm . (Diagnostic for acetal).

-

Aromatic Carbons:

-

Ipso (C-O): ~155 ppm.

-

Ipso (C-Cl): ~126 ppm.

-

CH signals: ~117 ppm and ~129 ppm.

-

-

THP Carbons: ~62 ppm (C-6), ~30 ppm, ~25 ppm, ~19 ppm.

Stability & Deprotection Workflow

The utility of this compound relies on its reversibility.

Figure 2: Deprotection logic. The acetal linkage is cleaved by aqueous acid, regenerating the phenol.

Deprotection Protocol:

-

Dissolve the THP ether in Methanol or THF.

-

Add 1M HCl (approx. 2-3 equiv) or Acetic Acid/Water (4:1).

-

Stir at RT for 1-2 hours.

-

Neutralize and extract to recover the free phenol.

References

-

Cheméo. (2023). This compound Physical Properties & CAS 20443-90-7.[2] Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP protection/deprotection mechanics).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3] The Journal of Organic Chemistry, 42(23), 3772-3774. (Seminal paper on mild THP protection).

-

PubChem. (2023). Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]

Sources

2-(4-chlorophenoxy)oxane IUPAC name and synonyms

An In-depth Technical Guide to 2-(4-chlorophenoxy)oxane: Synthesis, Properties, and Potential Applications

Introduction

The field of medicinal chemistry and agrochemical development is continually exploring novel molecular scaffolds to address unmet needs in human health and crop protection. Within this landscape, phenoxy ether derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a halogen, such as chlorine, into the phenoxy moiety can significantly modulate the compound's physicochemical properties and biological efficacy. This guide provides a comprehensive technical overview of 2-(4-chlorophenoxy)oxane, a molecule of interest that combines a substituted aromatic ring with a saturated heterocyclic oxane moiety.

This document will delve into the nomenclature, synthesis, and potential applications of 2-(4-chlorophenoxy)oxane, drawing upon established chemical principles and data from structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical insights.

Nomenclature and Synonyms

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and avoid ambiguity.

IUPAC Name: The preferred IUPAC name for the saturated six-membered heterocyclic ether is oxane .[1][2][3] Therefore, the systematic IUPAC name for the compound is 2-(4-chlorophenoxy)oxane .

Synonyms: While no specific synonyms for 2-(4-chlorophenoxy)oxane are widely documented, the core heterocyclic structure, oxane, is also commonly known as tetrahydropyran (THP) .[2][3] Consequently, an alternative name for this compound is 2-(4-chlorophenoxy)tetrahydropyran . It is important to distinguish this compound from its many structural relatives that are prevalent in scientific literature, such as 2-(4-chlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid (2,4-D).[4][5]

Chemical Structure:

Caption: Chemical structure of 2-(4-chlorophenoxy)oxane.

Synthesis of 2-(4-chlorophenoxy)oxane

The most direct and widely employed method for the synthesis of aryl ethers is the Williamson ether synthesis . This versatile and reliable method involves the reaction of a phenoxide with an alkyl halide.[6] For the synthesis of 2-(4-chlorophenoxy)oxane, this would entail the reaction of 4-chlorophenoxide with a 2-halooxane.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of 2-(4-chlorophenoxy)oxane.

Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of 2-(4-chlorophenoxy)oxane, adapted from established protocols for similar phenoxy ether syntheses.[6]

Materials:

-

4-chlorophenol

-

2-bromooxane (or 2-chlorooxane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or sodium hydroxide (NaOH)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Phenoxide:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chlorophenol (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-chlorophenoxide.

-

-

Reaction with 2-Halooxane:

-

To the solution of sodium 4-chlorophenoxide, add 2-bromooxane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-chlorophenoxy)oxane.

-

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (post-chromatography) | >98% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Note: These values are estimates based on similar reactions and would require experimental validation.

Potential Applications in Drug Development

The chlorophenoxy moiety is a key pharmacophore in a number of biologically active compounds. Its presence can enhance binding to target proteins and improve pharmacokinetic properties.

1. Anti-inflammatory Agents: Compounds bearing a 4-chlorophenoxy group have been investigated as inhibitors of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.[7][8] For instance, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) was developed as a potent LTA4H inhibitor for the potential treatment of cardiovascular diseases such as myocardial infarction and stroke.[7][8] The structural similarity of 2-(4-chlorophenoxy)oxane suggests it could be a scaffold for the development of novel anti-inflammatory agents.

2. Herbicidal and Agrochemical Applications: Chlorophenoxy compounds are widely known for their use as herbicides.[9][10] The most notable example is 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[10] While the specific herbicidal activity of 2-(4-chlorophenoxy)oxane is not documented, its structural class warrants investigation in this area.

3. Other Therapeutic Areas: The versatility of the chloro-substituted aromatic ring in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine.[11] This is due to the ability of the chlorine atom to modulate electronic properties, lipophilicity, and metabolic stability. Therefore, 2-(4-chlorophenoxy)oxane could serve as a valuable intermediate or building block in the synthesis of more complex molecules for a wide range of therapeutic targets.[12]

Analytical Methodologies

The analysis of 2-(4-chlorophenoxy)oxane would likely employ standard chromatographic and spectroscopic techniques.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C8 or C18 column with a mobile phase of acetonitrile and water (with or without a formic acid modifier), would be suitable for purity determination and quantification.[13]

-

Gas Chromatography (GC): Due to its likely volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an effective method for analysis. Derivatization may not be necessary, but could be employed to improve chromatographic performance.[14]

Spectroscopic Methods:

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for unambiguous structure confirmation, providing information on the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkages and the aromatic C-Cl bond.

Safety and Toxicological Profile

The toxicological profile of 2-(4-chlorophenoxy)oxane has not been specifically determined. However, based on the broader class of chlorophenoxy compounds, certain precautions should be taken. Chlorophenoxy herbicides can exhibit toxicity, and their mechanism may involve mitochondrial injury and uncoupling of oxidative phosphorylation.[10] Exposure can lead to various adverse effects, and some studies have suggested a potential association between occupational exposure to chlorophenoxy herbicides and an increased risk of certain cancers.[9][15] Therefore, handling of 2-(4-chlorophenoxy)oxane should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

2-(4-chlorophenoxy)oxane is a compound of significant interest due to its hybrid structure, combining a biologically active chlorophenoxy moiety with a versatile oxane ring. While specific experimental data on this molecule is sparse, its synthesis can be reliably approached using the Williamson ether synthesis. The potential applications of this compound, particularly in drug discovery as an anti-inflammatory agent and in agrochemical research, are promising based on the activities of structurally related molecules. Further investigation into the synthesis, characterization, and biological evaluation of 2-(4-chlorophenoxy)oxane is warranted to fully explore its potential. This guide provides a solid foundation for researchers to embark on such studies.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butane and Its Derivatives. 6

-

PubChem. 2-(4-Chlorophenoxy)propionic acid. 4

-

Google Patents. Method for preparing 2-chlorine-4-(4-chlorophenoxy). 16

-

Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. 17

-

PubMed. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. 14

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. 18

-

Echemi. [2-(4-chloroanilino)-2-oxoethyl] 2-(4-chlorophenoxy)-2-methylpropanoate. 19

-

PubMed. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. 7

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. 20

-

U.S. Environmental Protection Agency. 2,4-Dichlorophenoxyacetic acid Synonyms. 5

-

Inchem.org. Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7, 1987). 9

-

Google Patents. Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. 21

-

ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. 22

-

Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. 23

-

HELIX Chromatography. HPLC Methods for analysis of 2,4-D. 13

-

McGraw-Hill Education. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. 10

-

International Agency for Research on Cancer. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. 15

-

ResearchGate. Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. 8

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 11

-

Chem-Impex. 2-(4-clorobutoxi)tetrahidropirano. 12

-

Chemistry Stack Exchange. Nomenclature of tetrahydropyran ring. 1

-

CAS Common Chemistry. Sodium p-chlorophenoxyacetate. 24

-

Parchem. 2-(4-Methylphenoxy)oxane (Cas 13481-09-9). 25

-

Wikipedia. Tetrahydropyran. 2

-

National Institute of Standards and Technology. Tetrahydropyran - the NIST WebBook. 3

-

PubChem. Tetrahydropyran-4-thiol. 26

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran [webbook.nist.gov]

- 4. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 17. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 18. epa.gov [epa.gov]

- 19. echemi.com [echemi.com]

- 20. epa.gov [epa.gov]

- 21. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. gcms.cz [gcms.cz]

- 24. CAS Common Chemistry [commonchemistry.cas.org]

- 25. parchem.com [parchem.com]

- 26. Tetrahydropyran-4-thiol | C5H10OS | CID 18533045 - PubChem [pubchem.ncbi.nlm.nih.gov]

THP-protected 4-chlorophenol molecular weight

An In-depth Technical Guide to THP-protected 4-chlorophenol

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-chlorophenoxy)tetrahydro-2H-pyran, the product of protecting 4-chlorophenol with a tetrahydropyranyl (THP) group. The hydroxyl group of phenols requires protection in many multi-step organic syntheses to prevent unwanted side reactions. The THP group is a widely used protecting group for alcohols and phenols due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions. This guide will detail the physicochemical properties, synthesis, characterization, and deprotection of THP-protected 4-chlorophenol, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Protecting 4-Chlorophenol

4-Chlorophenol is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] However, the acidic proton of its phenolic hydroxyl group can interfere with many common synthetic transformations, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents), strong bases, and certain oxidizing or reducing agents. To circumvent these issues, the hydroxyl group is temporarily "masked" with a protecting group.

The tetrahydropyranyl (THP) group is an excellent choice for this purpose. It forms a stable acetal, known as a THP ether, with the phenol.[2][3] Key advantages of using a THP protecting group include:

-

Ease of introduction: The reaction proceeds under mild acidic conditions.[2][4]

-

Stability: THP ethers are resistant to strongly basic conditions, organometallics, hydrides, and many oxidizing and reducing agents.[4][5]

-

Low cost: The protecting agent, 3,4-dihydro-2H-pyran (DHP), is an inexpensive and readily available reagent.[6][7]

-

Facile removal: The THP group can be easily cleaved under mild acidic conditions to regenerate the original phenol.[2][3][5]

This guide will focus on the practical aspects of using the THP group to protect 4-chlorophenol, providing the necessary technical details for its successful application in a laboratory setting.

Physicochemical Properties of THP-protected 4-chlorophenol

A thorough understanding of the physicochemical properties of a compound is crucial for its synthesis, purification, and application. The key properties of THP-protected 4-chlorophenol, also known as this compound, are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)oxane |

| Appearance | Expected to be a colorless oil or low-melting solid |

| Boiling Point | Not readily available, but expected to be significantly higher than 4-chlorophenol (219 °C)[1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water |

Note: The molecular weight is calculated from the atomic masses of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, O: 15.999). The molecular weight of the starting material, 4-chlorophenol, is 128.56 g/mol .[1]

Synthesis of THP-protected 4-chlorophenol

The synthesis of THP-protected 4-chlorophenol involves the acid-catalyzed addition of the phenolic hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The protection mechanism proceeds in three key steps, as illustrated below. This reaction is an example of an acid-catalyzed electrophilic addition to an alkene.

-

Protonation of DHP: The acid catalyst protonates the DHP at the oxygen-adjacent carbon of the double bond, forming a resonance-stabilized oxocarbenium ion intermediate. This is the rate-determining step.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the 4-chlorophenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbocation of the intermediate.

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst.[2]

Caption: Mechanism of THP Protection of 4-Chlorophenol.

Experimental Protocol

This protocol is a representative procedure for the synthesis of THP-protected 4-chlorophenol.

Materials and Reagents:

-

4-Chlorophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Addition of Catalyst: Add a catalytic amount of PPTS (0.05 - 0.1 eq). PPTS is a milder acid catalyst than PTSA and is often preferred for acid-sensitive substrates.[2]

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2 - 1.5 eq) dropwise to the stirred solution at room temperature. An excess of DHP is used to ensure complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: a. Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer). c. Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure THP-protected 4-chlorophenol.[2]

Characterization of THP-protected 4-chlorophenol

Confirmation of the product's identity and purity is essential. The following spectroscopic methods are typically used for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the THP group, including a multiplet around 5.3-5.5 ppm for the anomeric proton (the proton on the carbon attached to both oxygens). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the range of 6.9-7.3 ppm. The disappearance of the broad singlet corresponding to the phenolic -OH proton of the starting material is a key indicator of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the anomeric carbon at approximately 96-98 ppm. Additional signals for the other carbons of the THP and 4-chlorophenyl groups will also be present.

-

IR (Infrared) Spectroscopy: A successful protection will be indicated by the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹). The spectrum of the product will be dominated by C-H and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 212.67 for C₁₁H₁₃ClO₂).

Deprotection of THP-protected 4-chlorophenol

The removal of the THP group is as critical as its introduction. This is typically achieved by acidic hydrolysis.

Deprotection Mechanism

The deprotection mechanism is essentially the reverse of the protection mechanism.

-

Protonation: The acetal oxygen is protonated by an acid catalyst.

-

Cleavage: The C-O bond cleaves to release 4-chlorophenol and the same resonance-stabilized oxocarbenium ion intermediate formed during the protection step.

-

Hydration and Tautomerization: The oxocarbenium ion is attacked by a water molecule (or an alcohol solvent), and subsequent deprotonation and tautomerization lead to the formation of 5-hydroxypentanal.

Sources

- 1. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran from 4-chlorophenol

For: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols in organic synthesis. Its stability under a variety of conditions, including strongly basic media, reactions with organometallics, and hydride reductions, makes it an invaluable tool for multi-step synthetic routes.[1] The formation of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran from 4-chlorophenol and 3,4-dihydro-2H-pyran (DHP) is a classic example of this protective strategy. This acid-catalyzed reaction proceeds efficiently and offers a robust method for masking the hydroxyl group of the phenol, preventing unwanted side reactions.

This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound. It details the underlying reaction mechanism, offers a validated experimental protocol, and discusses key considerations for achieving high yield and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is an acid-catalyzed addition of the phenolic hydroxyl group across the double bond of dihydropyran.[2] The generally accepted mechanism involves three key steps:

-

Protonation of Dihydropyran: The acid catalyst protonates the double bond of the dihydropyran, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.[3]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 4-chlorophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-oxygen bond.[3]

-

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst to continue the catalytic cycle.[3]

The choice of an acid catalyst is critical. While strong acids like HCl can be used, milder catalysts such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) are often preferred to minimize potential side reactions and degradation of acid-sensitive functional groups.[2] In recent years, various solid acid catalysts and Lewis acids, such as zirconium tetrachloride and bismuth triflate, have also been employed to facilitate this transformation under milder and more environmentally friendly conditions.[1][4]

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed mechanism for the formation of a THP ether.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chlorophenol | Reagent | Sigma-Aldrich | --- |

| 3,4-Dihydro-2H-pyran (DHP) | 97% | Acros Organics | --- |

| p-Toluenesulfonic acid monohydrate (pTSA) | 98.5% | Alfa Aesar | Catalyst |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |

| Hexane | ACS Grade | --- | For chromatography |

| Ethyl Acetate | ACS Grade | --- | For chromatography |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 equivalent). Dissolve the phenol in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).

-

Initiation of Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-chlorophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[5]

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the aromatic protons of the 4-chlorophenyl group, the anomeric proton of the THP ring (typically a triplet around 5.4 ppm), and the diastereotopic methylene protons of the THP ring. |

| ¹³C NMR | Signals corresponding to the carbons of the 4-chlorophenyl ring and the six carbons of the tetrahydropyran ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃ClO₂). |

| Infrared (IR) Spectroscopy | Absence of a broad O-H stretching band from the starting phenol. Presence of C-O-C stretching bands characteristic of the ether linkage. |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the dihydropyran and the product. Ensure all glassware is dry and use an anhydrous solvent.

-

Catalyst Amount: Using an excessive amount of acid catalyst can lead to polymerization of the dihydropyran or other side reactions.

-

Reaction Time: While the reaction is generally fast, prolonged reaction times can sometimes lead to the formation of byproducts.[6] Monitoring by TLC is crucial to determine the optimal reaction time.

-

Purification: The product is an acetal, which can be sensitive to strong acids. During chromatographic purification on silica gel, it is sometimes advisable to add a small amount of a neutralizer like triethylamine to the eluent to prevent hydrolysis of the product on the acidic silica gel.

Conclusion

The protection of 4-chlorophenol as its tetrahydropyranyl ether is a straightforward and efficient transformation that is widely applicable in organic synthesis. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can reliably synthesize this compound in high yield and purity, facilitating its use in subsequent synthetic steps.

References

-

ResearchGate. (2025, August 6). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Retrieved from [Link]

- Google Patents. (n.d.). WO2014197169A1 - Protecting phenol groups.

- Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589–7591.

-

National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran

Executive Summary

The protection of phenols as tetrahydropyranyl (THP) acetals is a cornerstone strategy in multi-step organic synthesis, conferring stability against basic conditions, organometallics (Grignard/Lithium reagents), and hydrides.[1] This guide details the specific protocol for reacting 4-chlorophenol with 3,4-dihydro-2H-pyran (DHP) .

While the reaction is ostensibly simple, the electron-withdrawing nature of the chlorine substituent on the phenol (

Mechanistic Insight & Reaction Logic

The formation of the THP ether is an acid-catalyzed electrophilic addition. Understanding the mechanism is critical for troubleshooting low yields or byproduct formation.

The Reaction Pathway

The reaction does not proceed via direct attack on neutral DHP. It requires the initial protonation of the DHP double bond to generate a highly reactive oxocarbenium ion.

Figure 1: Acid-catalyzed addition mechanism. The rate-determining step is often the generation of the oxocarbenium ion or the nucleophilic attack, depending on the specific acid strength.

Critical Variable Analysis

| Variable | Impact on 4-Chlorophenol Protection | Optimization Strategy |

| Electronic Effect | The 4-Cl group withdraws electron density, making the phenoxide more stable but the neutral phenol oxygen less nucleophilic than alkyl alcohols. | Use a catalyst with sufficient strength (pKa < 1) but avoid mineral acids (H2SO4) to prevent ring sulfonation. |

| Stoichiometry | DHP is susceptible to acid-catalyzed self-polymerization. | Use 1.5 equivalents of DHP.[2][3] Excess DHP compensates for oligomerization side-reactions. |

| Temperature | High temps promote polymerization and reversibility (thermodynamic control). | Run at 0°C to Room Temperature (RT) . Do not heat unless the reaction stalls >4 hours. |

| Water Content | Water competes with phenol, hydrolyzing the oxocarbenium back to the hemiacetal (5-hydroxypentanal). | Use anhydrous solvents (DCM or EtOAc). |

Experimental Protocols

Two protocols are provided: Method A is the industry-standard homogeneous method (best for small-scale/initial screening). Method B is a heterogeneous "Green" method (best for scale-up and easy workup).

Method A: Standard Homogeneous Catalysis (p-TSA/DCM)

Best for: High reliability, standard laboratory setups.

Reagents:

-

4-Chlorophenol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (0.05 equiv / 5 mol%)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 4-chlorophenol (e.g., 1.28 g, 10 mmol) in anhydrous DCM (20 mL, 0.5 M concentration).

-

Catalyst Addition: Add p-TSA·H2O (95 mg, 0.5 mmol) in one portion. Stir for 5 minutes at RT.

-

DHP Addition (Critical): Cool the solution to 0°C (ice bath). Add DHP (1.37 mL, 15 mmol) dropwise over 10 minutes.

-

Reasoning: The reaction is exothermic. Rapid addition can trigger DHP polymerization (turning the solution dark brown/black).

-

-

Reaction: Remove the ice bath and stir at Room Temperature.

-

Monitoring: Check TLC after 1 hour (See Section 4 for QC). Reaction typically finishes in 1–3 hours.

-

-

Quench: Once complete, add saturated aqueous

(10 mL). Stir vigorously for 10 minutes.-

Why: You must neutralize the acid before concentration. Acidic THP ethers decompose upon heating during rotary evaporation.

-

-

Workup: Extract with DCM (2 x 15 mL). Wash combined organics with brine.[2][3] Dry over

.[2][3] Filter and concentrate. -

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1) containing 1% Triethylamine .

-

Note: Silica gel is slightly acidic and can cleave the THP ether. Triethylamine neutralizes the silica.

-

Method B: Heterogeneous "Green" Catalysis (Amberlyst-15)

Best for: Scale-up, removal of trace acid residues, pharmaceutical intermediate synthesis.

Reagents:

-

4-Chlorophenol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (1.2 equiv)

-

Amberlyst-15 (H+ form) resin (10 wt% relative to phenol)

-

Ethyl Acetate (EtOAc) or Solvent-Free

Step-by-Step Protocol:

-

Setup: In a vial or flask, mix 4-chlorophenol (10 mmol) and EtOAc (10 mL).

-

Catalyst: Add Amberlyst-15 beads (130 mg).

-

Addition: Add DHP (12 mmol) slowly at RT.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup (Simplified): Filter the mixture through a sintered glass funnel or a cotton plug to remove the solid catalyst.

-

Isolation: Evaporate the solvent. The residue is often sufficiently pure (>95%) for the next step without chromatography.

Quality Control & Troubleshooting

Analytical Data (Self-Validation)

The formation of the product creates a chiral center at C2 of the pyran ring. Since 4-chlorophenol is achiral, the product is a racemic mixture .

| Technique | Observation | Interpretation |

| TLC | Product is less polar than starting phenol. (e.g., 20% EtOAc/Hex: Phenol | |

| 1H NMR | Appearance of the anomeric proton (O-CH-O). Diagnostic signal. | |

| 1H NMR | Disappearance of the phenolic -OH proton. | |

| Appearance | Colorless Oil | Dark brown/black indicates polymerization of DHP (Acid too strong or Temp too high). |

Workflow Visualization

Figure 2: Operational workflow for THP protection. Note the divergence in workup based on catalyst type.

Stability & Deprotection Notes

-

Stability: The 4-chlorophenyl THP ether is stable to:

-

Deprotection: To remove the group and regenerate 4-chlorophenol:

-

Treat with PPTS (Pyridinium p-toluenesulfonate) in Ethanol at 55°C.

-

Or AcOH:THF:H2O (4:2:1) at 45°C.

-

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[9][10] Journal of Organic Chemistry1977 , 42(23), 3772–3774.

-

Namboodiri, V. V.; Varma, R. S. "Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their deprotection by iodine under neutral conditions." Tetrahedron Letters2002 , 43(6), 1143–1146.

-

Hoyvala, M. et al. "Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents." Beilstein Journal of Organic Chemistry2016 , 12, 1698–1708.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

A Comprehensive Guide to the Acid-Catalyzed Tetrahydropyranylation of Phenols

<APPLICATION NOTE & PROTOCOL

Abstract

The protection of phenolic hydroxyl groups is a critical operation in multi-step organic synthesis. The tetrahydropyranyl (THP) ether serves as a robust and versatile protecting group, prized for its stability across a wide array of reaction conditions and its facile removal under mild acidic hydrolysis.[1][2] This application note provides an in-depth guide to the acid-catalyzed tetrahydropyranylation of phenols. We will explore the underlying reaction mechanism, compare various catalytic systems, and present detailed, field-proven protocols for both homogeneous and heterogeneous catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this essential transformation.

Introduction: The Tetrahydropyranyl Group in Phenol Protection

In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount. Phenols, with their nucleophilic hydroxyl group, often require temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a premier choice for this purpose due to the remarkable stability of the resulting THP ethers.[3] These acetals are resilient to strongly basic media, Grignard reagents, organometallics, hydrides, and various alkylating and acylating agents.[2][3][4]

The formation of a THP ether involves the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran (DHP).[5] A key consideration in this reaction is the introduction of a new stereocenter at the anomeric carbon of the THP ring, which can lead to the formation of diastereomeric mixtures if the parent phenol is chiral.[2]

Reaction Mechanism: An Acid-Catalyzed Cascade

The tetrahydropyranylation of a phenol proceeds through a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the electron-rich double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst. This generates a resonance-stabilized carbocation intermediate. The phenolic oxygen then acts as a nucleophile, attacking the electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (such as the solvent or the conjugate base of the acid catalyst) yields the final THP ether product and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.[6]

Figure 1: Mechanism of Acid-Catalyzed Tetrahydropyranylation.

A Comparative Overview of Acid Catalysts

A diverse range of acidic catalysts can be employed for the tetrahydropyranylation of phenols, each with its own set of advantages and disadvantages. The choice of catalyst often depends on the substrate's sensitivity to acid, the desired reaction conditions (homogeneous vs. heterogeneous), and considerations for workup and purification.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Protic Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | High catalytic activity, inexpensive. | Harsh conditions, potential for side reactions, difficult to remove. |

| Homogeneous Lewis Acids | Bismuth triflate (Bi(OTf)₃), Ferric chloride (FeCl₃) | Mild reaction conditions, high chemoselectivity.[2][7] | Can be moisture sensitive, may require inert atmosphere. |

| Mild Organic Acids | Pyridinium p-toluenesulfonate (PPTS) | Mild acidity, suitable for acid-sensitive substrates.[6][8] | Lower activity than strong acids, may require longer reaction times. |

| Heterogeneous Solid Acids | Amberlyst-15, Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), NH₄HSO₄@SiO₂, Wells-Dawson heteropolyacids | Easy to handle, simple filtration-based workup, recyclable, environmentally benign.[1][3][9] | May have lower activity than homogeneous catalysts, potential for mass transfer limitations. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the tetrahydropyranylation of a model substrate, 4-nitrophenol, using both homogeneous and heterogeneous catalytic systems.

Protocol 1: Homogeneous Catalysis using Pyridinium p-Toluenesulfonate (PPTS)

This protocol is well-suited for phenols that may be sensitive to stronger acidic conditions.[10]

Materials:

-

4-Nitrophenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq).

-

Dissolve the phenol in anhydrous dichloromethane (approximately 0.2 M concentration).

-

Add 3,4-dihydro-2H-pyran (1.2 - 1.5 eq) to the solution.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure THP-protected 4-nitrophenol.

Protocol 2: Heterogeneous Catalysis using Amberlyst-15

This protocol offers the significant advantage of a simple workup procedure, as the solid acid catalyst can be removed by filtration.[9]

Materials:

-

Phenol

-

3,4-Dihydro-2H-pyran (DHP)

-

Amberlyst-15 resin

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)

Procedure:

-

In a round-bottom flask, add the phenol (1.0 eq) and the chosen anhydrous solvent.

-

Add Amberlyst-15 resin (typically 10-20% by weight of the phenol).

-

To this stirred suspension, add 3,4-dihydro-2H-pyran (1.1 - 1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) to increase the reaction rate. Monitor the reaction by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Wash the resin with a small amount of the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude THP ether.

-

The product is often of high purity, but can be further purified by column chromatography if necessary. The recovered Amberlyst-15 can be washed, dried, and reused.

Figure 2: Comparative Experimental Workflows.

Deprotection of Phenolic THP Ethers

The removal of the THP group is typically accomplished under mild acidic conditions.[10] This can be achieved by treating the THP ether with a catalytic amount of a protic acid (e.g., acetic acid, HCl, or PPTS) in a protic solvent such as methanol or a mixture of THF and water.[6] The ease of deprotection is a key advantage of the THP group. For instance, refluxing the THP ether in methanol with a catalytic amount of a heteropolyacid can efficiently regenerate the phenol.[11]

Conclusion

The acid-catalyzed tetrahydropyranylation of phenols is a reliable and highly effective method for the protection of the hydroxyl functionality. The choice of catalyst can be tailored to the specific requirements of the substrate and the overall synthetic strategy. Homogeneous catalysts like PPTS offer mild conditions suitable for sensitive molecules, while heterogeneous catalysts such as Amberlyst-15 provide operational simplicity and facilitate catalyst recycling, aligning with the principles of green chemistry.[1][12] The straightforward deprotection further underscores the utility of the THP group in modern organic synthesis.

References

-

Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1662. [Link]

-

Kumar, K. R., et al. (2007). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Rasayan Journal of Chemistry, 1(1). [Link]

-

Romanelli, G., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(44), 7951-7954. [Link]

-

Reddy, B. M., et al. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Polycyclic Aromatic Compounds. [Link]

-

Romanelli, G., et al. (2003). Efficient Tetrahydropyranylation of Phenols and Alcohols Catalyzed by Supported Mo and W Keggin Heteropolyacids. Synthetic Communications, 33(9), 1545-1555. [Link]

-

Various Authors. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1][13]triazine. Turkish Journal of Chemistry, 31(1), 83-88. [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

Habibi, D., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 36(22), 3373-3379. [Link]

-

Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(44), 23292-23317. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4, 23292-23317. [Link]

-

Reddit user discussion. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]

-

Thatipally, S., et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(1), 451-454. [Link]

-

Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Archives. [Link]

-

Thatipally, S., et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. ResearchGate. [Link]

-

Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Semantic Scholar. [Link]

-

Habibi, D., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. ResearchGate. [Link]

-

Romanelli, G., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Semantic Scholar. [Link]

-

Varma, R. S., et al. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules, 2(4), 100-104. [Link]

-

Varma, R. S., et al. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. SciSpace. [Link]

-

Ishihara, K., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. ACS Catalysis, 3(6), 1276–1280. [Link]

-

Boruah, M. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]

-

Boruah, M. (2015). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

Sources

- 1. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. d-nb.info [d-nb.info]

- 13. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the p-TSA Catalyzed THP Protection of Chlorophenols

Introduction: Strategic Protection of Chlorophenols in Complex Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, chlorophenols represent a critical class of intermediates. Their utility is often predicated on the precise manipulation of other functional groups within the molecule, necessitating a robust strategy for the temporary masking of the reactive phenolic hydroxyl group. The tetrahydropyranyl (THP) ether has long been established as a reliable protecting group for alcohols and phenols due to its ease of installation, general stability under non-acidic conditions, and facile cleavage under mild acidic protocols.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of p-toluenesulfonic acid (p-TSA) as an efficient and cost-effective catalyst for the THP protection of chlorophenols. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various chlorophenol isomers, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.

The "Why": Causality Behind Experimental Choices

The selection of p-TSA as the catalyst is a deliberate choice driven by several key factors. As a strong organic acid, p-TSA is highly effective in catalyzing the addition of the phenolic hydroxyl group to 3,4-dihydro-2H-pyran (DHP).[2][3] Unlike mineral acids, p-TSA is a crystalline solid that is easy to handle, non-oxidizing, and generally less corrosive, contributing to cleaner reaction profiles.[4] Furthermore, its solubility in common organic solvents facilitates homogeneous catalysis, leading to efficient and reproducible reactions.[2]

The chloro-substituent on the phenolic ring introduces an important electronic consideration. Due to the electron-withdrawing inductive effect of the chlorine atom, chlorophenols are more acidic than phenol itself. This enhanced acidity can influence the nucleophilicity of the phenolic oxygen and, consequently, the reaction kinetics. This guide will provide specific protocols tailored to address these substrate-specific nuances.

Reaction Mechanism: The Role of p-TSA

The p-TSA catalyzed tetrahydropyranylation of a chlorophenol proceeds via an acid-catalyzed addition to the double bond of DHP. The mechanism can be delineated into the following key steps:

-

Protonation of DHP: The acidic proton from p-TSA protonates the oxygen atom of the enol ether in DHP.

-

Formation of a Resonancestabilized Carbocation: This protonation leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of the chlorophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A proton is lost from the resulting oxonium ion, regenerating the acid catalyst and yielding the THP-protected chlorophenol.

Caption: Mechanism of p-TSA catalyzed THP protection of chlorophenols.

Experimental Protocols

The following protocols have been optimized for the efficient THP protection of various chlorophenols. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-Chlorophenol | ReagentPlus®, ≥99% | Sigma-Aldrich |

| 2-Chlorophenol | 99% | Alfa Aesar |

| 2,4-Dichlorophenol | 99% | Acros Organics |

| 3,4-Dihydro-2H-pyran (DHP) | 97%, contains ~200 ppm hydroquinone as inhibitor | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various |

| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Various |

| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Various |

Protocol 1: THP Protection of 4-Chlorophenol

This protocol provides a general procedure for the THP protection of a representative chlorophenol.

Reaction Scheme:

Step-by-Step Procedure:

-

To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.02 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.

Expected Yield: >95%

Protocol 2: THP Protection of 2-Chlorophenol (Addressing Steric Hindrance)

The ortho-chloro substituent in 2-chlorophenol can introduce steric hindrance, potentially slowing the reaction. To address this, a slight modification in the protocol may be beneficial.

Step-by-Step Procedure:

-

Follow steps 1 and 2 as in Protocol 1, using 2-chlorophenol as the substrate.

-

If the reaction is sluggish at room temperature after 2-3 hours (as monitored by TLC), consider gently warming the reaction mixture to 35-40 °C.

-

Maintain this temperature and continue to monitor the reaction until completion.

-

Proceed with the work-up as described in steps 4-9 of Protocol 1.

Expected Yield: 90-95%

Protocol 3: THP Protection of 2,4-Dichlorophenol

The presence of two electron-withdrawing chloro groups further increases the acidity of the phenol, which can facilitate the reaction.

Step-by-Step Procedure:

-

Follow the procedure outlined in Protocol 1, using 2,4-dichlorophenol as the starting material. The reaction is generally efficient at room temperature.

Expected Yield: >95%

Deprotection of THP-Protected Chlorophenols

The removal of the THP group is readily achieved under mild acidic conditions.

Protocol 4: Acid-Catalyzed Deprotection in Methanol

Step-by-Step Procedure:

-

Dissolve the THP-protected chlorophenol (1.0 eq) in methanol (0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.1 eq).

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-4 hours, as monitored by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected chlorophenol.

Expected Yield: >90%

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete or Slow Reaction | Inactive catalyst (p-TSA can absorb moisture) | Use freshly opened or properly stored p-TSA. Consider drying the catalyst before use. |

| Insufficient catalyst | Increase the catalyst loading incrementally (e.g., to 0.05 eq). | |

| Steric hindrance (ortho-substituted chlorophenols) | Gently warm the reaction mixture to 35-40 °C. | |

| Formation of Side Products | Polymerization of DHP | Add the p-TSA catalyst slowly to the solution of the chlorophenol and DHP. |

| Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) for highly sensitive substrates. | ||

| Difficult Purification | Residual DHP or its polymer | Ensure the reaction goes to completion. During work-up, washing with dilute acid can help remove some DHP-related byproducts. |

Workflow Visualization

Caption: General workflow for THP protection and deprotection of chlorophenols.

Conclusion